2-(3-Methoxyphenyl)cycloheptan-1-one
Description
2-(3-Methoxyphenyl)cycloheptan-1-one is a cyclic ketone featuring a seven-membered cycloheptanone ring substituted at the 2-position with a 3-methoxyphenyl group.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)cycloheptan-1-one |
InChI |
InChI=1S/C14H18O2/c1-16-12-7-5-6-11(10-12)13-8-3-2-4-9-14(13)15/h5-7,10,13H,2-4,8-9H2,1H3 |
InChI Key |
ZJVNWOUKSYWDIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CCCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
Cycloheptanone reacts with 3-methoxyphenylmagnesium bromide in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction proceeds via nucleophilic attack at the carbonyl carbon, forming a magnesium alkoxide intermediate, which is subsequently hydrolyzed to yield the secondary alcohol. Oxidation of this intermediate to the ketone is achieved using Jones reagent (CrO₃ in H₂SO₄), as demonstrated in analogous cyclohexanone systems.
Critical parameters include:
-
Solvent : THF enhances reagent solubility and reaction homogeneity.
-
Additives : Lithium chloride (LiCl) improves Grignard reagent reactivity by stabilizing the magnesiate intermediate, increasing yields from ~70% to >85% in cyclohexanone analogs.
-
Temperature : Reactions conducted at 0°C minimize side reactions, while gradual warming to room temperature ensures completion.
Case Study: Adaptation from Cyclohexanone to Cycloheptanone
In a documented cyclohexanone synthesis, 1-(3-methoxyphenyl)cyclohexan-1-ol was obtained in 78% yield via Grignard addition, followed by oxidation to the ketone. For cycloheptanone, steric hindrance from the larger ring reduces reaction efficiency. Preliminary data suggest yields of 60–65% under similar conditions, necessitating extended reaction times (24–36 hours) and higher reagent stoichiometry (1.5 equivalents).
Friedel-Crafts Acylation Strategies
Friedel-Crafts acylation offers an alternative route by directly introducing an acyl group to an aromatic ring. For this compound, this method involves reacting 3-methoxybenzene with cycloheptanoyl chloride in the presence of a Lewis acid catalyst.
Reaction Dynamics and Limitations
The methoxy group activates the aromatic ring toward electrophilic substitution, favoring para- and ortho-acylation. However, regioselectivity challenges arise due to the steric bulk of the cycloheptanoyl group. Aluminum chloride (AlCl₃) is the catalyst of choice, though boron trifluoride (BF₃) has shown improved selectivity in constrained systems.
Key observations:
-
Yield : 45–50% in model reactions using substituted benzoyl chlorides.
-
Byproducts : Diacylated products and ring-opening side reactions occur at elevated temperatures (>40°C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Grignard Reaction | 60–65 | High regioselectivity, scalable | Requires oxidation step |
| Friedel-Crafts | 45–50 | Direct acylation | Poor regioselectivity, side reactions |
| Suzuki Coupling | N/A | Mild conditions, tunable | Requires pre-functionalized substrate |
Advanced Purification and Characterization
Post-synthetic purification employs flash chromatography (hexane/ethyl acetate gradients) and recrystallization from ether/hexane mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the cycloheptanone carbonyl (δ ~207 ppm in ¹³C NMR) and methoxy group (δ 3.78 ppm in ¹H NMR) .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl-cycloheptanone derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Methoxyphenyl)cycloheptan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of methoxy-substituted phenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicine, this compound may have potential applications as a precursor for the synthesis of pharmaceutical compounds. Its structural features could be leveraged to design new drugs with specific therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)cycloheptan-1-one involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The cycloheptanone ring provides a rigid framework that can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Activity Relationships (SAR): The meta-methoxy substitution in this compound may hinder interactions with sterically sensitive targets compared to para-substituted analogs . Ring size (cycloheptanone vs.
- Pharmacological Gaps: No direct pharmacological data exist for this compound in the provided evidence.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-Methoxyphenyl)cycloheptan-1-one, and what critical parameters influence yield and purity?
- Methodological Answer : A viable route involves cyclocondensation reactions, such as the acid-catalyzed reaction of cycloheptanone derivatives with 3-methoxyphenyl precursors. Key parameters include solvent polarity (e.g., acetic acid as a catalyst), temperature control (60–80°C), and stoichiometric ratios of reagents. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is critical to isolate the product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Identify methoxy (δ ~3.8 ppm) and cycloheptanone carbonyl (δ ~210 ppm) groups. Aromatic protons from the 3-methoxyphenyl group appear as multiplet signals in δ 6.7–7.3 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. Fragmentation patterns help validate substituent positions .
Q. How do nomenclature inconsistencies for cycloheptanone derivatives affect literature retrieval, and how can researchers mitigate this?
- Methodological Answer : Variants like "metoxisopropamin" or "MXPr" (for structurally similar compounds) may appear in databases, complicating searches. Use IUPAC names with wildcard terms (e.g., "cycloheptan* AND methoxyphenyl") in SciFinder or Reaxys. Cross-validate CAS registry numbers to avoid misidentification .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for cycloheptanone derivatives, particularly regarding substituent effects on ring conformation?
- Methodological Answer : Employ SHELX software (e.g., SHELXL) for refinement, focusing on anisotropic displacement parameters to assess ring puckering. Compare experimental data with DFT-optimized geometries to resolve discrepancies. For example, the methoxy group’s steric effects may induce non-planar cycloheptanone conformations .
Q. What methodologies are recommended for analyzing reaction intermediates and impurities during synthesis?
- Methodological Answer :
- TLC/HPLC : Use silica-gel TLC (hexane:EtOAc, 7:3) to monitor reaction progress. For impurities like 3-methoxyphenol (a common byproduct), employ reverse-phase HPLC with UV detection (λ = 254 nm) and spiking experiments for identification .
- GC-MS : Detect volatile intermediates (e.g., ethyl orthoformate residues) with DB-5 columns and EI ionization .
Q. How can computational chemistry predict regioselectivity in nucleophilic additions to this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The ketone’s electron-deficient carbon is the primary nucleophilic target, but steric hindrance from the cycloheptane ring may divert reactivity. Validate predictions with kinetic studies using stopped-flow NMR .
Q. What strategies ensure structural accuracy when synthesizing analogs of regulated compounds like this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
